molecular formula C17H18N4S2 B11515599 7-(azepan-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11515599
M. Wt: 342.5 g/mol
InChI Key: OGECLICRLKVFFN-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a thiazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(AZEPAN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(AZEPAN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(AZEPAN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazolopyrimidine core with an azepane and phenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N4S2

Molecular Weight

342.5 g/mol

IUPAC Name

7-(azepan-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H18N4S2/c22-17-21(13-8-4-3-5-9-13)16-14(23-17)15(18-12-19-16)20-10-6-1-2-7-11-20/h3-5,8-9,12H,1-2,6-7,10-11H2

InChI Key

OGECLICRLKVFFN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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